2-[(1E)-2-(1-METHYL-1H-INDOL-3-YL)ETHENYL]-3-(3-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE
Overview
Description
2-[(1E)-2-(1-METHYL-1H-INDOL-3-YL)ETHENYL]-3-(3-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole moiety, a nitrophenyl group, and a dihydroquinazolinone structure, making it a unique and potentially bioactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-(1-METHYL-1H-INDOL-3-YL)ETHENYL]-3-(3-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE can be achieved through multicomponent reactions (MCRs). MCRs are advantageous due to their high yield, operational simplicity, and cost-effectiveness . The key starting materials for this synthesis include 1H-indole-3-carbaldehyde and 3-nitrobenzaldehyde. The reaction typically involves the use of a catalyst such as Pd(OAc)2 and a base like K2CO3 in a suitable solvent .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the MCRs to ensure scalability and cost-efficiency. This could include the use of continuous flow reactors and automated synthesis platforms to enhance the reproducibility and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-2-(1-METHYL-1H-INDOL-3-YL)ETHENYL]-3-(3-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include KMnO4 and H2O2.
Reduction: Reducing agents such as SnCl2 or H2/Pd can be used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be employed.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonylated indole derivatives.
Scientific Research Applications
2-[(1E)-2-(1-METHYL-1H-INDOL-3-YL)ETHENYL]-3-(3-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-[(1E)-2-(1-METHYL-1H-INDOL-3-YL)ETHENYL]-3-(3-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. The indole moiety can bind to multiple receptors, modulating various biological pathways. The nitrophenyl group may contribute to its bioactivity by participating in redox reactions, while the dihydroquinazolinone structure can enhance its binding affinity to target proteins .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with diverse biological activities.
Indole-3-carbaldehyde: A precursor for the synthesis of various bioactive molecules.
Oxindole derivatives: Known for their anticancer and antimicrobial properties
Uniqueness
2-[(1E)-2-(1-METHYL-1H-INDOL-3-YL)ETHENYL]-3-(3-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its combination of an indole moiety, a nitrophenyl group, and a dihydroquinazolinone structure. This unique combination enhances its potential bioactivity and makes it a valuable compound for further research and development .
Properties
IUPAC Name |
2-[(E)-2-(1-methylindol-3-yl)ethenyl]-3-(3-nitrophenyl)quinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N4O3/c1-27-16-17(20-9-3-5-12-23(20)27)13-14-24-26-22-11-4-2-10-21(22)25(30)28(24)18-7-6-8-19(15-18)29(31)32/h2-16H,1H3/b14-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKOWMBULMXQTC-BUHFOSPRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=CC3=NC4=CC=CC=C4C(=O)N3C5=CC(=CC=C5)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C=C/C3=NC4=CC=CC=C4C(=O)N3C5=CC(=CC=C5)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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